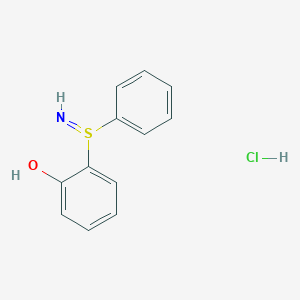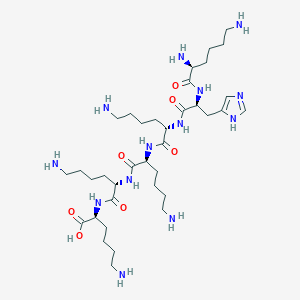
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a nitro group and a heptane chain, making it a unique derivative of indole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole can be achieved through various synthetic routes. One common method involves the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization . This one-pot procedure is highly efficient and diastereomerically selective.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-3-(1-aminoheptan-2-YL)-1H-indole.
科学的研究の応用
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The indole ring structure allows it to interact with various enzymes and receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole: shares similarities with other indole derivatives such as 2-Methyl-3-(1-nitrohexan-2-YL)-1H-indole and 2-Methyl-3-(1-nitrooctan-2-YL)-1H-indole.
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and are recognized for their wide range of applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and heptane chain make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
820233-03-2 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
2-methyl-3-(1-nitroheptan-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-5-8-13(11-18(19)20)16-12(2)17-15-10-7-6-9-14(15)16/h6-7,9-10,13,17H,3-5,8,11H2,1-2H3 |
InChIキー |
KQBACCGJHAVMAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C[N+](=O)[O-])C1=C(NC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
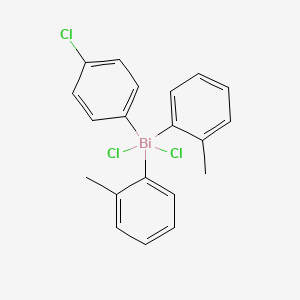
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
phosphanium bromide](/img/structure/B14206789.png)
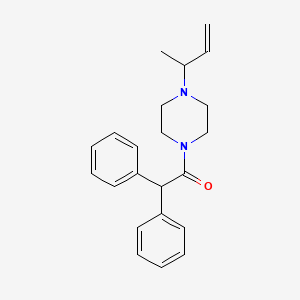

![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
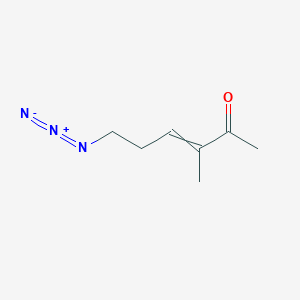
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
